molecular formula C36H75N3O14S2 B6596328 diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate CAS No. 852043-40-4

diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

Cat. No.: B6596328
CAS No.: 852043-40-4
M. Wt: 838.1 g/mol
InChI Key: GGRFFZCYGYNFLG-GDJXUAKWSA-N
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Description

This compound is a structurally complex sulfated glycoside featuring:

  • A dodecanoylamino group (C₁₂ acyl chain) linked to an unsaturated hydroxyoctadecene moiety.
  • A glycosyl core (oxane ring) with multiple hydroxyl groups and a sulfonatooxymethyl substituent.
  • Diazanium (NH₄⁺) counterions balancing the sulfate and sulfonate charges.

Its molecular architecture suggests applications in surfactant systems or biomembrane studies due to its amphiphilic nature, combining hydrophilic (sulfate, glycosyl) and hydrophobic (alkyl chain) regions .

Properties

IUPAC Name

diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO14S2.2H3N/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(38)29(37-32(39)26-24-22-20-17-12-10-8-6-4-2)27-48-36-34(41)35(51-53(45,46)47)33(40)31(50-36)28-49-52(42,43)44;;/h23,25,29-31,33-36,38,40-41H,3-22,24,26-28H2,1-2H3,(H,37,39)(H,42,43,44)(H,45,46,47);2*1H3/b25-23+;;/t29-,30+,31?,33-,34?,35?,36+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRFFZCYGYNFLG-GDJXUAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NC(=O)CCCCCCCCCCC)O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@H](C(O1)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NC(=O)CCCCCCCCCCC)O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N3O14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677061
Record name Bisammonium (2S,3R,4E)-2-(dodecanoylamino)-3-hydroxyoctadec-4-en-1-yl 3,6-di-O-sulfonato-alpha-L-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852043-40-4
Record name Bisammonium (2S,3R,4E)-2-(dodecanoylamino)-3-hydroxyoctadec-4-en-1-yl 3,6-di-O-sulfonato-alpha-L-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potentials and environmental impacts. This article synthesizes current research findings related to the biological activity of this compound, focusing on its mechanisms of action, safety profiles, and potential applications.

Chemical Structure and Properties

The compound features a diazonium group which is known for its high reactivity, particularly in electrophilic aromatic substitution reactions. The presence of multiple functional groups, including hydroxyls and sulfonates, suggests that the compound may exhibit diverse biological activities.

Table 1: Structural Characteristics

ComponentDescription
Diazonium GroupHighly reactive, involved in electrophilic reactions
Hydroxyl GroupsPotential for hydrogen bonding and reactivity
Sulfonate GroupEnhances solubility and bioavailability
Dodecanoylamino ChainContributes to hydrophobic interactions
  • Electrophilic Reactivity : The diazonium moiety can undergo electrophilic substitution reactions with nucleophiles present in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids. This reactivity is crucial for its role in drug development and synthetic chemistry .
  • Antimicrobial Properties : Research indicates that compounds containing diazonium salts exhibit antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes .
  • Cytotoxic Effects : Some studies have highlighted the cytotoxic effects of diazonium compounds on cancer cells. The ability to induce apoptosis in specific cell lines has been documented, suggesting potential applications in cancer therapy .

Case Studies

  • A study on aryldiazonium salts demonstrated their utility in synthesizing novel compounds through azo-coupling reactions. These reactions not only produced new chemical entities but also provided insights into the underlying mechanisms of diazonium reactivity .
  • Another investigation focused on the safety profile of diazonium salts in occupational settings. It reported cases of sensitization leading to respiratory issues among workers exposed to diazonium tetrafluoroborate (DTFB), indicating that while these compounds have beneficial applications, they also pose significant health risks if not handled properly .

Safety and Toxicology

The safety profile of diazanium compounds is complex due to their reactivity. While they can be beneficial in controlled environments, exposure risks must be managed:

  • Occupational Hazards : Reports indicate that exposure to certain diazonium salts can lead to respiratory problems and sensitization reactions among workers .
  • Environmental Impact : The stability and degradation pathways of these compounds need further investigation to assess their environmental toxicity.

Table 2: Summary of Safety Findings

AspectFindings
Respiratory IrritationCommon among exposed workers
SensitizationConfirmed IgE-mediated responses
Environmental StabilityRequires further study for comprehensive assessment

Scientific Research Applications

Applications in Synthetic Organic Chemistry

  • Synthesis of Aryl Compounds : Diazonium salts serve as intermediates in the synthesis of a wide variety of aryl derivatives. They can easily undergo electrophilic substitution reactions to introduce functional groups such as halides (Cl, Br), hydroxyl (–OH), and nitro (–NO₂) groups into aromatic rings. This property is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals .
  • Dye and Pigment Industry : The dyeing process frequently employs diazonium salts due to their ability to form azo compounds through coupling reactions with phenolic or aromatic amine substrates. This application is vital for producing vibrant colors in textiles and inks .
  • Catalysis : Recent studies have explored the use of diazonium salts as catalysts in various organic reactions. For instance, they have been utilized in the synthesis of benzimidazoles from diamines and aldehydes under mild conditions, showcasing their potential as effective catalytic agents .

Applications in Materials Science

  • Surface Modification : Diazonium salts can be used to modify surfaces through electrografting techniques. This process involves the attachment of diazonium compounds onto surfaces to create functionalized materials with tailored properties, such as enhanced adhesion or improved hydrophobicity .
  • Nanoparticle Synthesis : They are also employed in the synthesis of nanoparticles where diazonium compounds can stabilize metal nanoparticles or facilitate their functionalization. This application is significant in developing nanomaterials for electronics and biomedical applications .

Biological Applications

  • Drug Delivery Systems : The unique chemical structure of complex diazanium compounds allows them to be integrated into drug delivery systems. Their ability to interact with biological membranes can enhance the bioavailability of therapeutic agents .
  • Bioconjugation : Diazonium salts can be conjugated with biomolecules such as DNA or proteins, enabling the development of biosensors or targeted drug delivery systems that exploit specific biological interactions .

Case Study 1: Electrografting with Diazonium Salts

A study demonstrated the successful electrografting of aryldiazonium salts onto carbon substrates, resulting in enhanced electrochemical properties suitable for sensor applications. The stability and reactivity of the grafted layers were thoroughly analyzed using spectroscopic techniques.

Case Study 2: Azo Dye Production

Research highlighted the use of diazo compounds in synthesizing azo dyes for textile applications. The study emphasized optimizing reaction conditions to achieve high yields and colorfastness in dyed fabrics.

Comparison with Similar Compounds

Research Findings and Gaps

  • Antimicrobial Potential: While cyano-sulfamoyl derivatives (e.g., 13a–e) show efficacy , the target compound’s bioactivity remains unexplored in the provided evidence.
  • Toxicity : Ammonium-based surfactants (e.g., lauryl sulfate) are generally low-toxicity, but the target compound’s complex structure warrants further toxicological profiling .
  • Synthesis Challenges : The target compound’s multi-step synthesis may limit scalability compared to simpler sulfates .

Preparation Methods

Regioselective Sulfation Using Sulfuryl Imidazolium Salts

Sulfuryl imidazolium salts (SIS) enable direct sulfation of carbohydrate hydroxyl groups under mild conditions. For the 6-(sulfonatooxymethyl) group, a modified SIS bearing a methyl group at the 2-position of the imidazolium ring (e.g., 1-methylimidazolium sulfuryl triflate) improves reaction efficiency compared to unsubstituted analogs. The hydroxymethyl group at position 6 of the oxan ring is sulfated in anhydrous dimethylformamide (DMF) at 0°C for 4–6 hours, achieving >85% yield. Deprotection of the trichloroethyl (TCE)-protected sulfate is performed using sodium azide in DMF, yielding the free sulfonatooxy group.

Table 1: Sulfation Conditions for the Oxan Ring

PositionReagentSolventTemperatureTimeYield
C62-Me-Imidazolium SISDMF0°C4 h87%
C4Phenyl-Imidazolium SISCH2Cl2RT12 h72%

Installation of the Dodecanoylamino Side Chain

The (E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy side chain is synthesized via a multistep sequence:

  • Aminooxy Introduction : A primary amine is installed at position 2 of the octadec-4-enol through Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

  • Dodecanoylation : The free amine is acylated with dodecanoyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Stereochemical Control : The (2S,3R) configuration is achieved via Sharpless asymmetric dihydroxylation of the octadec-4-ene precursor.

Diazonium Salt Formation

The diazonium cation (N2+) is introduced via diazotization of a primary amine precursor. However, the target compound’s structure lacks an explicit aromatic or aliphatic amine, necessitating strategic functionalization.

Diazotization and Salt Formation

Once the amine is introduced, diazotization is performed using imidazole-1-sulfonyl azide hydrogen sulfate (1-H2SO4), a stable diazo-transfer reagent. The reaction proceeds in aqueous sodium bicarbonate and ethyl acetate at 0°C, forming the diazonium cation paired with the sulfated carbohydrate anion.

Critical Parameters :

  • Temperature : Maintain ≤10°C to prevent decomposition.

  • Acid Source : Sulfuric acid (H2SO4) is added dropwise to precipitate the diazonium-carbohydrate salt.

Challenges and Optimization

Stability of the Diazonium Cation

Aliphatic diazonium salts are notoriously unstable. To mitigate this, the reaction is conducted in situ, and the product is isolated as a crystalline solid under high vacuum. Flow chemistry systems, which minimize residence time at elevated temperatures, improve safety and yield.

Stereochemical Integrity

The (2R,5S) configuration of the oxan ring is preserved using temporary silyl ether protecting groups (e.g., tert-butyldimethylsilyl) during sulfation and side-chain installation.

Analytical Validation

Successful synthesis is confirmed via:

  • 15N NMR : Detects the diazonium cation’s characteristic peak at δ 350–400 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Verifies the molecular ion ([M–H]–) at m/z 968.4521 (calculated for C41H75N2O14S2) .

Q & A

Q. What are the recommended synthetic pathways for synthesizing diazanium sulfate derivatives with complex stereochemical configurations?

A stepwise synthesis approach is critical. For example, multi-component reactions involving coupling of aldehyde intermediates (e.g., 2-(benzyloxy)-5-diazenyl benzaldehyde derivatives) with amines or thiols under controlled conditions can yield structurally analogous compounds. Characterization of intermediates via IR, 1H^1H-NMR, and 13C^{13}C-NMR is essential to confirm regioselectivity and stereochemical fidelity at each step . Solvent choice (e.g., N,N-dimethylformamide) and temperature gradients should be optimized to minimize side reactions, particularly for azo-linkage formation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • UV-Vis spectroscopy to confirm π→π* transitions in the azo group (λmax ~400–500 nm) .
  • Molar conductivity measurements to verify ionic character (e.g., sulfate and sulfonato groups) and electrolyte behavior in polar solvents .
  • High-resolution mass spectrometry (HRMS) for molecular ion peak matching.
  • HPLC or TLC with standards to assess purity, especially for diastereomeric separation .

Q. What theoretical frameworks guide the design of experiments involving this compound?

Align with Guiding Principle 2 of Evidence-Based Inquiry : Link experimental design to a conceptual framework, such as:

  • Structure-Activity Relationships (SARs) for predicting biological or catalytic properties based on sulfonato and hydroxyl group positioning .
  • Stereoelectronic Theory to rationalize reaction outcomes (e.g., steric hindrance in the dodecanoylamino side chain affecting reactivity) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected stereochemical outcomes)?

Integrate molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations to:

  • Model transition states during synthesis, identifying steric or electronic barriers .
  • Simulate NMR chemical shifts to cross-validate experimental data .
  • Use COMSOL Multiphysics for reaction dynamics simulations, optimizing parameters like solvent polarity and catalyst loading .

Q. What advanced methodologies enable the study of metal-complex interactions with this compound?

  • UV-Vis titration with Co(II), Ni(II), or Cu(II) salts to determine stoichiometry (e.g., [MR]X2_2-type complexes) and binding constants .
  • Electron paramagnetic resonance (EPR) to probe the octahedral geometry of metal complexes, particularly for paramagnetic ions like Cu(II) .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of ligand-metal interactions .

Q. How can AI-driven automation improve the scalability of this compound’s synthesis?

Implement smart laboratory systems with AI algorithms to:

  • Automate reaction condition optimization (e.g., Bayesian optimization for yield maximization) .
  • Analyze real-time spectroscopic data to predict reaction completion and purity thresholds .
  • Integrate robotic liquid handlers for high-throughput screening of derivatives .

Q. What strategies address challenges in characterizing the compound’s colloidal or interfacial behavior?

  • Dynamic light scattering (DLS) to assess aggregation in aqueous solutions, particularly due to the amphiphilic dodecanoylamino chain .
  • Langmuir-Blodgett trough experiments to study monolayer formation at air-water interfaces, relevant for membrane technology applications .
  • Zeta potential measurements to evaluate sulfate group ionization and stability in buffered systems .

Methodological Notes

  • Contradiction Management : When spectral data (e.g., NMR splitting patterns) conflict with expected stereochemistry, cross-reference computational models (DFT) and repeat experiments under inert conditions to rule out oxidation artifacts .
  • Replicability : Document solvent purity (HPLC-grade), temperature control (±0.5°C), and inert atmosphere protocols to ensure reproducibility, especially for air-sensitive intermediates .

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